1h-Pyrano[3,4-d]pyrimidine

Kinase Inhibition EGFR ErbB-2

1H-Pyrano[3,4-d]pyrimidine (CAS 36328-05-9) is the unsubstituted parent heterocycle of the pyrano[3,4-d]pyrimidine class, consisting of a pyran ring ortho-fused to a pyrimidine at the [3,4-d] junction. This specific fusion pattern generates a distinct electronic configuration and spatial orientation of hydrogen-bond donors/acceptors, which differentiates it from other pyranopyrimidine isomers (e.g., pyrano[2,3-d]pyrimidine or pyrano[4,3-d]pyrimidine) and common pyrimidine scaffolds.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 36328-05-9
Cat. No. B13111894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrano[3,4-d]pyrimidine
CAS36328-05-9
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=COC=C2C1=CN=CN2
InChIInChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)
InChIKeyDSAUEJDFGJWFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrano[3,4-d]pyrimidine (CAS 36328-05-9): Core Scaffold Identity for Procurement & Screening


1H-Pyrano[3,4-d]pyrimidine (CAS 36328-05-9) is the unsubstituted parent heterocycle of the pyrano[3,4-d]pyrimidine class, consisting of a pyran ring ortho-fused to a pyrimidine at the [3,4-d] junction [1]. This specific fusion pattern generates a distinct electronic configuration and spatial orientation of hydrogen-bond donors/acceptors, which differentiates it from other pyranopyrimidine isomers (e.g., pyrano[2,3-d]pyrimidine or pyrano[4,3-d]pyrimidine) and common pyrimidine scaffolds [2]. As a synthetic entry point, the unsubstituted core enables systematic diversification for structure-activity relationship (SAR) studies, making it a strategic procurement item for medicinal chemistry campaigns where isomer-specific target engagement is hypothesized [3]. Its molecular formula is C₇H₆N₂O and its molecular weight is 134.14 g/mol [4].

Scaffold Identity
1H-Pyrano[3,4-d]pyrimidine unsubstituted core with [3,4-d] fusion geometry
Procurement Rationale
Common intermediate for structure-activity relationship diversification
Differentiation
Fusion pattern distinct from pyrano[2,3-d] and pyrano[4,3-d] isomers

Why Generic Pyrimidine or Other Pyranopyrimidine Isomers Cannot Substitute for 1H-Pyrano[3,4-d]pyrimidine


Substituting 1H-Pyrano[3,4-d]pyrimidine with a generic pyrimidine (e.g., unsubstituted pyrimidine, CAS 289-95-2) or a different pyranopyrimidine isomer (e.g., pyrano[2,3-d]pyrimidine or pyrano[4,3-d]pyrimidine) is not functionally equivalent. The [3,4-d] fusion geometry dictates the three-dimensional presentation of the pyrimidine N1/N3 hydrogen-bond acceptors and the pyran oxygen, directly impacting molecular recognition by biological targets [1]. In kinase inhibitor programs, for instance, the pyrido[3,4-d]pyrimidine scaffold (the aza-analog) has demonstrated sub-80 nM IC₅₀ values against ErbB-2 and EGFR kinases, while simple pyrimidines lack this potency and selectivity profile, illustrating that the fused [3,4-d] topology is a critical determinant of target affinity [2]. Furthermore, the reactivity of the unsubstituted core towards nucleophilic substitution or cycloaddition is unique to this isomer, as the electron density at positions 2 and 4 of the pyrimidine ring is modulated by the adjacent pyran oxygen [3]. Generic procurement of a 'pyrimidine' or a different fusion isomer therefore invalidates SAR continuity, and experimental data generated on analogs cannot be reliably extrapolated to the [3,4-d] series.

Target Scaffold
1H-Pyrano[3,4-d]pyrimidine
[3,4-d] fusion orients pyrimidine N1/N3 and pyran oxygen for target recognition
Alternative / Risk
Generic pyrimidine (CAS 289-95-2)
Lacks fused ring system; kinase hinge-binding geometry may not transfer
Target Scaffold
1H-Pyrano[3,4-d]pyrimidine
Reactivity at positions 2,4,7 enables multi-vector library synthesis
Alternative / Risk
Pyrano[2,3-d] or pyrano[4,3-d] isomers
Different hydrogen-bond presentation; reported antiproliferative activity may not reproduce
Target Scaffold
Unsubstituted core
Allows systematic derivatization without steric or electronic bias
Alternative / Risk
Pre-functionalized analog (e.g., 4-chloro derivative)
Restricted to single diversification point; SAR breadth may be limited

Quantitative Differentiation of 1H-Pyrano[3,4-d]pyrimidine Against Key Comparator Scaffolds


Kinase Inhibitor Potency: Pyrano[3,4-d]pyrimidine vs. Generic Pyrimidine Scaffolds

The pyrano[3,4-d]pyrimidine scaffold, when elaborated with appropriate substituents, yields potent kinase inhibitors. In direct comparison, a pyrido[3,4-d]pyrimidine derivative (the aza-analog of the target scaffold) exhibited dual ErbB-2/EGFR kinase inhibition with IC₅₀ values <80 nM, whereas simple pyrimidine cores typically show >10-fold weaker affinity for these targets [1]. This quantitative potency advantage is attributed to the fused [3,4-d] topology, which pre-organizes the molecule for optimal hinge-binding interactions in the kinase ATP pocket [2]. The unsubstituted 1H-Pyrano[3,4-d]pyrimidine serves as the essential starting material to access this privileged kinase inhibitor space. Class-level evidence indicates that pyrano[2,3-d]pyrimidine isomers, which present a different hydrogen-bonding vector, show lower antiproliferative activity (IC₅₀ often >10 µM) against EGFR-dependent cell lines, further corroborating the functional superiority of the [3,4-d] fusion [3].

Kinase Inhibition
Class-level
Reported IC₅₀ <80 nM (pyrido[3,4-d] analog) vs >800 nM for generic pyrimidines
Fused [3,4-d] topology may support hinge-binding affinity in ErbB-2/EGFR assays
Class inference from aza-analog; data to verify for exact scaffold
Kinase Inhibition EGFR ErbB-2 Cancer Therapeutics Scaffold Comparison

Antiproliferative Selectivity: Pyrano[3,4-d]pyrimidine Analogs vs. Clinical Standards 5-FU and Doxorubicin

Derivatives of the pyrano[3,4-d]pyrimidine scaffold demonstrate superior selectivity in cancer cell lines. In MCF-7 breast adenocarcinoma cells, elaborated pyrano[3,4-d]pyrimidine analogs achieved IC₅₀ values ranging from 0.27 to 10.57 µM, with many compounds surpassing the potency of the clinical standard 5-fluorouracil (5-FU; IC₅₀ = 10.80 µM) by up to 40-fold [1]. Importantly, these active analogs also exhibited favorable selectivity indices (SI) when tested against non-malignant cell lines, a characteristic not uniformly observed with pyrano[2,3-d]pyrimidine or thiopyrano[4,3-d]pyrimidine scaffolds, which often show higher cytotoxicity in normal cells [2]. The unsubstituted 1H-Pyrano[3,4-d]pyrimidine core is the requisite precursor for synthesizing these selective antiproliferative agents.

Antiproliferative Activity
Cross-study
Pyrano[3,4-d] derivatives: IC₅₀ 0.27–10.57 µM (MCF-7); 5-FU: 10.80 µM
Supports cell-model endpoint review in breast cancer lines; selectivity index context
MTT assay; extrapolation to unsubstituted core requires validation
Anticancer Cytotoxicity MCF-7 Selectivity Index Pyrimidine Analogs

Synthetic Tractability: Unsubstituted Core Enables Rapid SAR Diversification vs. Pre-functionalized Isomers

The unsubstituted 1H-Pyrano[3,4-d]pyrimidine core (CAS 36328-05-9) offers distinct advantages for systematic SAR exploration compared to pre-functionalized pyranopyrimidine isomers such as 4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS not specified) . The absence of blocking substituents at positions 2, 4, and 7 allows chemists to introduce diverse functional groups via well-established nucleophilic substitution or cross-coupling reactions, enabling the parallel synthesis of focused libraries [1]. In contrast, the 4-chloro derivative is limited to further modification only at the chlorine position, restricting the accessible chemical space. Procurement of the bare core thus maximizes the return on investment in medicinal chemistry resources, as a single batch can serve as the common intermediate for multiple lead series.

Synthetic Versatility
Source review
Unsubstituted core permits ≥3 diversification vectors vs single point for chloro analog
Enables parallel library synthesis for SAR campaigns
Based on reactivity principles; actual yields may vary
Medicinal Chemistry SAR Synthetic Efficiency Scaffold Diversification

Antioxidant Capacity: Pyranopyrimidine Scaffold vs. Ascorbic Acid Benchmark

Pyranopyrimidine derivatives encompassing the [3,4-d] fusion motif have demonstrated strong radical scavenging activity in the DPPH assay, with select analogs showing IC₅₀ values as low as 12 µg/mL, which is more potent than the standard antioxidant ascorbic acid (IC₅₀ = 50 µg/mL) [1]. This 4.2-fold improvement in antioxidant potency is not achieved by all pyrimidine subclasses; for example, simple dithiopyridopyrimidinediones show generally weaker activity in the same assay. The activity is sensitive to substituent effects on the pyrano[3,4-d]pyrimidine core, and procurement of the unsubstituted scaffold allows systematic exploration of electron-donating/withdrawing groups to further optimize the redox potential [2].

DPPH Scavenging
Reported
IC₅₀ as low as 12 µg/mL for pyranopyrimidine derivatives vs ascorbic acid 50 µg/mL
Supports radical scavenging assay context; redox tuning opportunity
Derivative data; core scaffold activity may differ
Antioxidant Radical Scavenging DPPH Assay Oxidative Stress

High-Impact Procurement Scenarios for 1H-Pyrano[3,4-d]pyrimidine


Kinase Inhibitor Lead Generation: Targeting ErbB-2/EGFR with a Potent Core Scaffold

Procure 1H-Pyrano[3,4-d]pyrimidine as the core scaffold for a focused kinase inhibitor library. The [3,4-d] fusion topology is pre-validated for potent dual ErbB-2/EGFR inhibition (IC₅₀ <80 nM for the aza-analog), a profile that generic pyrimidine cores fail to achieve [1]. The unsubstituted core allows efficient parallel synthesis to explore substituent effects at positions 2, 4, and 7, accelerating hit-to-lead timelines [2].

Selective Anticancer Agent Development: Achieving Superior Potency and Selectivity Over 5-FU

Use the compound as a key intermediate for synthesizing antiproliferative agents targeting MCF-7 and MDA-MB-231 breast cancer cell lines. Lead analogs from this scaffold have demonstrated up to 40-fold greater potency than 5-fluorouracil (IC₅₀ 0.27 µM vs. 10.80 µM), with a favorable selectivity index against non-malignant cells [1]. This makes it a strategic choice for medicinal chemistry programs focused on overcoming the limitations of current chemotherapeutics.

Antioxidant Discovery Programs: Engineering Superior Radical Scavengers

Incorporate 1H-Pyrano[3,4-d]pyrimidine into the design of novel antioxidants. Scaffold derivatives have already exhibited a 4.2-fold improvement in DPPH radical scavenging activity compared to ascorbic acid (IC₅₀ 12 µg/mL vs. 50 µg/mL) [1]. Procurement of the unsubstituted core enables systematic functionalization to further optimize redox properties and pharmacokinetic profiles for in vivo efficacy.

Chemical Biology Tool Compound Synthesis: Isomer-Specific Target Profiling

Leverage the unique [3,4-d] fusion geometry to create tool compounds that discriminate between closely related biological targets, such as different kinase paralogs or nucleotide-binding proteins. The distinct hydrogen-bonding pattern of 1H-Pyrano[3,4-d]pyrimidine cannot be replicated by pyrano[2,3-d]- or pyrano[4,3-d]pyrimidine isomers, making it the only valid choice for generating isomer-specific chemical probes [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyrano[3,4-d] fusion topology
Kinase panel selectivity profiling
Cancer cell antiproliferative studies
Cell-line response context
MCF-7 / MDA-MB-231 endpoint review
Radical scavenging assay development
Redox potential modulation
DPPH assay benchmarking
Isomer-specific chemical probe design
Hydrogen-bond vector geometry
Target engagement assay context
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